Trimethylolpropane diallyl ether

Description

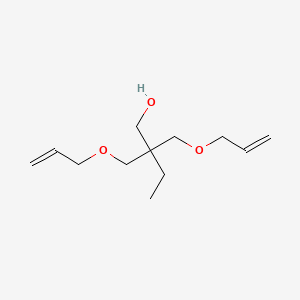

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDHWOPFRTWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(COCC=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044976 | |

| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

682-09-7 | |

| Record name | Trimethylolpropane diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane diallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(allyloxymethyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE DIALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58WDK0444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Trimethylolpropane Diallyl Ether from Allyl Chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) diallyl ether (TMPDAE) from allyl chloride. The primary synthesis route is based on the Williamson ether synthesis, a well-established method for forming ethers. This document outlines the reaction mechanisms, experimental protocols, and key parameters influencing the reaction's efficiency and product yield. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of allyl ethers.

Reaction Mechanism and Principles

The synthesis of trimethylolpropane diallyl ether from trimethylolpropane (TMP) and allyl chloride is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The overall reaction involves the deprotonation of the hydroxyl groups of TMP by a strong base, typically sodium hydroxide (B78521) (NaOH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of allyl chloride, displacing the chloride ion and forming the ether linkage. The general chemical equation is as follows:

C₂H₅C(CH₂OH)₃ + 2 CH₂=CHCH₂Cl + 2 NaOH → C₂H₅C(CH₂OCH₂CH=CH₂)₂(CH₂OH) + 2 NaCl + 2 H₂O

To enhance the reaction rate and yield, particularly in biphasic systems (solid-liquid or liquid-liquid), a phase transfer catalyst (PTC) is often employed. The PTC facilitates the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the allyl chloride resides.

Experimental Protocols

Several methods for the synthesis of TMPDAE have been reported, primarily in patent literature. These methods vary in their choice of solvent, catalyst, and reaction conditions. Below are detailed experimental protocols derived from these sources.

Method 1: Phase Transfer Catalysis using PEG-6000 in Dioxane

This method utilizes polyethylene (B3416737) glycol (PEG-6000) as a non-toxic and inexpensive phase transfer catalyst.[1]

-

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride

-

Solid Sodium Hydroxide (NaOH)

-

Dioxane

-

PEG-6000

-

-

Procedure:

-

Charge a reactor with dioxane, trimethylolpropane, and PEG-6000.

-

Stir the mixture and heat to dissolve the solids completely.

-

Add solid NaOH to the reactor.

-

Raise the temperature to 75-85°C.

-

Add allyl chloride dropwise over a period of 3.5-4.5 hours while maintaining vigorous stirring.

-

After the addition is complete, stop heating and stirring, and allow the mixture to cool to room temperature.

-

Filter the crude product by suction to remove solid residues.

-

Purify the filtrate by vacuum distillation to isolate the this compound.

-

Method 2: Azeotropic Dehydration using Butyl Ether

This process uses butyl ether as both a reaction medium and an azeotropic agent to remove water, which can lead to side reactions such as the hydrolysis of allyl chloride.[2][3][4]

-

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]

-

Butyl ether

-

-

Procedure:

-

Combine trimethylolpropane, solid sodium hydroxide, and butyl ether in a reaction vessel equipped with a Dean-Stark apparatus or a similar water separator.

-

Heat the mixture to 93-105°C to carry out azeotropic dehydration until no more water is collected.[3][4]

-

Add allyl chloride and allow the etherification reaction to proceed for 2.0-5.0 hours.[3][4]

-

After the reaction, add water to dissolve the generated salt (NaCl).

-

Optionally, a peroxide scavenger can be added, and the pH is adjusted to neutral.[3][4]

-

Separate the organic layer.

-

Recover the butyl ether by atmospheric distillation.

-

Purify the product by vacuum distillation.

-

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reactant Molar Ratios and Catalyst Loading

| Method Reference | Trimethylolpropane (molar) | Allyl Chloride (molar) | Sodium Hydroxide (molar) | Catalyst | Catalyst Loading |

| CN102659532A[1] | 1 | 2.1 - 2.2 | 4 | PEG-6000 | 0.03 - 0.5 (mass ratio to TMP)[1] |

| CN102040486B[3] | 1 | 2.1 | 2.1 | None | Not Applicable |

| CN102153452A[5] | 13-19 (parts) | 20-30 (parts) | 30-60% aq. soln. | Polyether/Crown Ether | 0.1-1 (parts) |

Table 2: Reaction Conditions and Product Specifications

| Method Reference | Solvent | Temperature (°C) | Reaction Time (h) | Product Purity (TMPDAE) | Byproducts |

| CN102659532A[1] | Dioxane | 75 - 85 | 3.5 - 4.5 (addition) | > 92% | Not specified |

| CN102040486B[3] | Butyl Ether | 93-105 (dehydration), 45-70 (etherification) | 2.0 - 5.0 | 91.30% | 7.01% Monoether, 0.81% Triether[3] |

| ResearchGate[2] | Butyl Ether | Not specified | Not specified | > 90% | < 8% Monoether, < 1% Triether[2] |

| CN102153452A[5] | None specified | 60 - 150 | 3 - 10 (reflux) | 80.1% | 14.3% Monoether, 4.9% Triether[5] |

Visualization of Synthesis Pathway and Workflow

Diagram 1: Williamson Ether Synthesis of TMPDAE

Caption: Reaction pathway for the synthesis of TMPDAE.

Diagram 2: General Experimental Workflow

Caption: General experimental workflow for TMPDAE synthesis.

References

- 1. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to Trimethylolpropane Diallyl Ether (TMPDE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) diallyl ether (TMPDE) is a versatile chemical intermediate, primarily recognized for its role as a reactive crosslinking agent and modifier in polymer chemistry. Possessing both hydroxyl and allyl functionalities, TMPDE offers a unique combination of properties that are leveraged to enhance the performance of various resin systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of TMPDE, with a focus on its utility in the development of advanced materials. Detailed experimental protocols and safety information are also included to support researchers in their practical applications of this compound.

Chemical Structure and Identification

Trimethylolpropane diallyl ether is structurally derived from trimethylolpropane, a triol, where two of the three hydroxyl groups are converted to allyl ethers. The remaining primary hydroxyl group is available for further chemical modification, such as esterification.

The IUPAC name for this compound is 2,2-bis(prop-2-enoxymethyl)butan-1-ol.[1][2] Commercial grades of TMPDE are often a mixture containing the diallyl ether as the main component, along with smaller amounts of trimethylolpropane monoallyl ether and trimethylolpropane triallyl ether.[3][4][5]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2-bis(prop-2-enoxymethyl)butan-1-ol[1][2] |

| Synonyms | 2,2-Bis(allyloxymethyl)-1-butanol, TMPDE |

| CAS Number | 682-09-7 |

| Molecular Formula | C₁₂H₂₂O₃[2][3] |

| Molecular Weight | 214.30 g/mol [2] |

| SMILES | CCC(CO)(COCC=C)COCC=C[2] |

| InChIKey | BDKDHWOPFRTWPP-UHFFFAOYSA-N[2] |

Physicochemical Properties

TMPDE is a colorless to light yellow, viscous liquid at room temperature.[3] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless, transparent liquid | [3] |

| Boiling Point | 135 °C at 13 mmHg | |

| Density | 0.955 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.458 | |

| Flash Point | 113 °C (closed cup) | [6] |

| Viscosity | 9-15 mPa·s at 23-25 °C | [3][7] |

| Water Solubility | Approx. 3-4.1 g/L at 20 °C | |

| Vapor Pressure | 0.17-0.23 Pa at 25 °C | |

| logP | 1.4 - 3.0 at 20-25 °C | |

| Hydroxyl Value | 260-280 mg KOH/g | [3][7] |

Synthesis of this compound

The primary industrial synthesis route for TMPDE is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by the alkoxide of trimethylolpropane.

General Reaction Scheme

The synthesis is typically a two-step process occurring in a single pot. First, trimethylolpropane is reacted with a strong base, such as sodium hydroxide, to form the corresponding alkoxide. Subsequently, an allyl halide, most commonly allyl chloride, is added, which then undergoes an Sₙ2 reaction with the alkoxide to form the ether linkages. The reaction is often carried out in the presence of a solvent and may be facilitated by a phase-transfer catalyst.

Caption: Williamson Ether Synthesis of TMPDE.

Detailed Experimental Protocols

Protocol 1: Synthesis using a Phase-Transfer Catalyst

This protocol is adapted from a patented method for high-purity TMPDE synthesis.[4]

-

Reactor Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel.

-

Initial Charge: Add 80 mL of 1,4-dioxane, 134 g (1 mol) of trimethylolpropane, and 7.16 g of PEG-6000 (as a phase-transfer catalyst) to the flask.

-

Dissolution: Begin stirring and heat the mixture in a water bath until the solids are completely dissolved.

-

Base Addition: Add 160 g (4 mol) of solid NaOH crystals to the solution.

-

Reaction Temperature: Continue heating and maintain the reaction temperature at 80°C.

-

Allyl Chloride Addition: Increase the stirring intensity and begin the dropwise addition of 168.3 g (2.2 mol) of allyl chloride.

-

Etherification: After the addition is complete, continue stirring at 80°C for a specified time to ensure the etherification reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture to room temperature. The crude product is then subjected to reduced pressure distillation to recover the dioxane solvent and then the this compound product at different temperatures. This method reports a TMPDE content of over 92%.[4]

Applications in Materials Science

The dual functionality of TMPDE—the reactive allyl groups and the nucleophilic hydroxyl group—makes it a valuable component in various polymeric systems.

Unsaturated Polyester (B1180765) Resins (UPR)

A primary application of TMPDE is as a reactive diluent and air-drying agent in unsaturated polyester resins.[5][8] The allyl ether groups facilitate curing in the presence of atmospheric oxygen, a process often inhibited in other systems. This "air-drying" capability is crucial for coatings and composites that cure at ambient temperatures. The incorporation of TMPDE into UPR formulations has been shown to:

-

Accelerate Curing: It overcomes the oxygen inhibition that can slow down the free-radical polymerization at the surface of the resin.[3]

-

Improve Surface Properties: It leads to coatings with higher surface hardness, enhanced gloss, and better scratch resistance.[5][8][9]

-

Enhance Durability: The resulting crosslinked network exhibits improved resistance to corrosion and environmental degradation.[3]

Caption: Crosslinking role of TMPDE in UPR systems.

Other Resin Systems

Beyond UPRs, TMPDE is utilized in a range of other polymer systems:

-

Alkyd and Polyurethane Resins: It is used to improve the drying characteristics and surface hardness of these coatings.[5]

-

UV-Curable Resins: In radiation-curing applications, TMPDE can reduce curing time and enhance the scratch resistance of the final product.[3]

-

Water-Based Resins: It helps to optimize the drying speed and durability of films formed from water-based resin systems.[3]

-

Adhesives and Composite Materials: TMPDE acts as a reactive diluent, improving adhesion and enhancing the mechanical properties of composites through effective crosslinking.

Safety and Handling

This compound requires careful handling due to its potential health effects.

Table 3: Hazard and Safety Information

| Aspect | Recommendation | Reference(s) |

| Hazards | Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). | [10] |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles. Avoid contact with skin and eyes. | [6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. | [6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [6] |

| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice. | [6] |

| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [10] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Incineration is a recommended disposal method. |

Conclusion

This compound is a multifunctional monomer with significant utility in the field of polymer and materials science. Its unique structure allows for the enhancement of various resin systems, leading to improved drying times, surface hardness, and overall durability. The well-established synthesis protocols and a clear understanding of its reactivity make TMPDE a valuable tool for researchers and professionals aiming to develop high-performance coatings, adhesives, and composite materials. Proper safety precautions are essential when handling this compound to mitigate potential health risks.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | C12H22O3 | CID 61196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]

- 4. TMPDE—Trimethylol Propane Dially Ether - 斯美特化学工业有限公司 [smartchemi.com]

- 5. growingscience.com [growingscience.com]

- 6. ulprospector.com [ulprospector.com]

- 7. perstorp.com [perstorp.com]

- 8. This compound (TMPDE)-Jiangxi Gaoxin Frontier Technology Co., Ltd. - mainly engaged in polyol series chemical products [en.cnkosin.cn]

- 9. perstorp.com [perstorp.com]

- 10. perstorp.com [perstorp.com]

physical properties of trimethylolpropane diallyl ether liquid

An In-Depth Technical Guide to the Physical Properties of Trimethylolpropane (B17298) Diallyl Ether Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane diallyl ether (TMPDE) is an unsaturated allyl ether recognized for its role as a versatile chemical intermediate. Structurally, it possesses two allyl ether groups and a primary hydroxyl group, enabling it to participate in a variety of chemical reactions, including polymerization and esterification. It is synthesized via the Williamson ether synthesis from trimethylolpropane and allyl chloride.[1][2] Commercial TMPDE is typically a mixture of mono-, di-, and tri-allyl ethers, with the di-ether being the predominant component.[3] This composition makes it an effective air-drying agent, and it is widely used in the manufacturing of resins (unsaturated polyester, polyurethane, epoxy), coatings, and adhesives.[4] A thorough understanding of its physical properties is crucial for its application in research and industrial settings, ensuring proper handling, process optimization, and safety.

Core Physical Properties

The physical characteristics of this compound liquid are well-documented across various chemical suppliers and safety data sheets. These properties are essential for handling, storage, and application of the compound.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-bis(prop-2-enoxymethyl)butan-1-ol | [5] |

| CAS Number | 682-09-7 | [3][6][7][8] |

| Molecular Formula | C₁₂H₂₂O₃ | [8][9] |

| Molecular Weight | 214.30 g/mol | [5][6][8][10] |

| Appearance | Colorless and transparent liquid | [3][4][7] |

| Boiling Point | 135 °C at 13 mmHg (17.3 kPa) | [3][6][7][8][10][11][12][13] |

| Melting Point | -80 °C | [3] |

| Density | 0.955 g/mL at 25 °C | [6][7][8][10][11][13][14] |

| Refractive Index (n20/D) | 1.458 | [3][6][7][8][10][11][13][14] |

| Viscosity | 13 - 20 mPa·s at 23-25 °C | [3][4][15] |

| Flash Point | 110 - 127 °C (closed cup) | [3][7][12][14] |

| Water Solubility | Practically insoluble; approx. 3 g/L at 20 °C | [3][4][8][13][16] |

| Vapor Pressure | 0.17 - 0.23 Pa at 25 °C | [8][13][16] |

| Hydroxyl Value | 260 - 290 mg KOH/g | [3][4][15] |

| LogP (Octanol/Water) | 1.4 - 3.0 at 20-25 °C | [8][13] |

| Surface Tension | 50 mN/m at 1 g/L and 20 °C | [8][13] |

Experimental Protocols

The determination of the physical properties of chemical liquids like this compound is governed by standardized experimental protocols. These methods ensure accuracy, reproducibility, and comparability of data across different laboratories. Below are detailed methodologies for key experiments.

Determination of Boiling Point at Reduced Pressure

Given that TMPDE has a high boiling point at atmospheric pressure and may decompose, its boiling point is typically determined under reduced pressure (vacuum). The principles are similar to standard boiling point determination, focusing on the temperature at which the vapor pressure of the liquid equals the applied pressure.[17][18]

Methodology (Based on principles of ASTM D1160):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask (distilling flask), a condenser, a receiving flask, and a thermometer placed to measure the vapor temperature. The entire system is connected to a vacuum pump with a manometer or vacuum gauge to accurately measure the pressure.

-

Sample Preparation: A measured volume of the TMPDE liquid is placed into the distilling flask along with boiling chips to ensure smooth boiling.

-

System Evacuation: The system is sealed and the vacuum pump is started to reduce the pressure to the desired level (e.g., 13 mmHg).

-

Heating: The distilling flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate (typically 3-5 mL per minute).[19]

-

Equilibrium and Measurement: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This equilibrium temperature, where vapor and liquid are in balance, is the boiling point at that specific reduced pressure.

-

Pressure Correction (Optional): If needed, the boiling point at a different pressure can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation, although direct measurement is preferred for accuracy.

Determination of Density

The density of a liquid is its mass per unit volume. For precise measurements, a digital density meter operating on the oscillating U-tube principle is commonly used, as described in ASTM D4052.[7][10][15][20][21]

Methodology (ASTM D4052):

-

Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.

-

Calibration: The instrument is calibrated before use with two reference standards, typically dry air and high-purity water, at the specified temperature (e.g., 25 °C).

-

Sample Injection: A small volume (approximately 1-2 mL) of the TMPDE sample is injected into the U-tube, ensuring no air bubbles are present.[20] The instrument can handle both manual and automated injection.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the liquid. The temperature of the cell is precisely controlled during the measurement.

-

Data Output: The instrument automatically calculates and displays the density of the sample in g/mL or kg/m ³.

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance. It is determined using a refractometer according to standard methods like ASTM D1218.[9][13][16][22]

Methodology (ASTM D1218):

-

Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source, typically a sodium lamp (D-line, 589 nm), and a means for temperature control.[22]

-

Calibration: The instrument is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the TMPDE liquid are placed on the prism of the refractometer. The prisms are then closed and clamped.

-

Temperature Control: The sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from a constant-temperature bath through the prisms.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

-

Reporting: The result is reported as nD^T, where T is the temperature in degrees Celsius and D refers to the sodium D-line.

Determination of Viscosity

Viscosity measures a fluid's resistance to flow. For transparent liquids like TMPDE, kinematic viscosity is often measured using a glass capillary viscometer, following a procedure like ASTM D445.[3][6][11][23][24]

Methodology (ASTM D445):

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.

-

Sample Preparation: The viscometer is filled with the TMPDE sample and placed vertically in the constant-temperature bath until it reaches thermal equilibrium (e.g., at 23 °C).

-

Flow Measurement: The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark. The suction is released, and the liquid is allowed to flow down under gravity.

-

Timing: The time it takes for the leading edge of the liquid meniscus to pass from the upper timing mark to the lower timing mark is accurately measured.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t. The result is typically reported in centistokes (cSt) or mm²/s.

-

Dynamic Viscosity: If the density (ρ) of the liquid is known at the same temperature, the dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density: η = ν × ρ. The result is reported in centipoise (cP) or mPa·s.[11]

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows related to the characterization of this compound.

Caption: Simplified reaction pathway for the synthesis of TMPDE.

Caption: Workflow for determining boiling point under vacuum.

References

- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 4. store.astm.org [store.astm.org]

- 5. matestlabs.com [matestlabs.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. store.astm.org [store.astm.org]

- 17. search.library.doc.gov [search.library.doc.gov]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 22. matestlabs.com [matestlabs.com]

- 23. store.astm.org [store.astm.org]

- 24. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

Trimethylolpropane Diallyl Ether: A Technical Guide to its Solubility in Aqueous and Organic Media

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of trimethylolpropane (B17298) diallyl ether (TMPDE) in water and various organic solvents. This document is intended to serve as a valuable resource for professionals in research and development who utilize TMPDE in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and procedural workflows.

Introduction to Trimethylolpropane Diallyl Ether (TMPDE)

This compound (CAS No: 682-09-7) is a versatile chemical intermediate widely used in the synthesis of polymers, coatings, and resins. Its molecular structure, featuring both hydroxyl and allyl ether functional groups, imparts unique reactivity, making it a valuable component in various polymerization processes. Understanding its solubility characteristics is paramount for its effective application in different formulations and reaction media.

Solubility of this compound

The solubility of a compound is a critical physical property that influences its behavior in various chemical and biological systems. This section details the solubility of TMPDE in both water and common organic solvents.

Data Presentation

The quantitative and qualitative solubility data for TMPDE are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 20 | 3.0 - 4.1 | [1][2][3] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Alcohols (e.g., ethanol) | Soluble[4] |

| Ketones (e.g., acetone) | Soluble[4] |

| Ethers (e.g., diethyl ether) | Soluble |

| Aromatic Hydrocarbons (e.g., toluene) | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and rigorous experimental procedures. The following protocols are based on established methodologies for assessing the solubility of chemical substances.

Determination of Water Solubility (Flask Method - based on OECD Guideline 105)

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

Principle: A saturated solution of the test substance in water is prepared by stirring an excess amount of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical balance

-

Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess solid should be visible.

-

Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow for the separation of the undissolved substance. Centrifuge or filter the aqueous phase to remove any suspended particles.

-

Analysis: Accurately measure the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate.

Determination of Solubility in Organic Solvents (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Principle: Similar to the flask method for water solubility, an excess of the solute is equilibrated with the organic solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Constant temperature shaker or bath

-

Vials or flasks with solvent-resistant caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a vial or flask containing a known volume of the organic solvent of interest.

-

Equilibration: Seal the container and place it in a constant temperature shaker or bath. Agitate the mixture until equilibrium is achieved. The time to reach equilibrium may vary depending on the solvent and should be determined empirically.

-

Phase Separation: After equilibration, allow the undissolved portion to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.

-

Analysis: Take an aliquot of the clear, saturated solution and dilute it appropriately with the same solvent. Analyze the concentration of this compound using a suitable and validated analytical technique.

-

Replicates: Conduct the experiment in triplicate for each solvent.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of trimethylolpropane to form an alkoxide, which then undergoes nucleophilic substitution with allyl chloride.

Caption: Williamson Ether Synthesis of TMPDE.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a compound using the shake-flask method is depicted below.

Caption: Shake-Flask Solubility Workflow.

References

An In-depth Technical Guide to the NMR and FTIR Spectrum Analysis of Trimethylolpropane Diallyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of trimethylolpropane (B17298) diallyl ether. This document outlines the predicted spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow to support researchers in the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

Trimethylolpropane diallyl ether, with the IUPAC name 2,2-bis((prop-2-en-1-yloxy)methyl)butan-1-ol, is a functionalized molecule containing two allyl ether groups and a primary alcohol. These functional groups give rise to characteristic signals in both NMR and FTIR spectra, allowing for its unambiguous identification. The molecular structure and atom numbering for NMR assignments are depicted below.

Caption: Molecular structure of this compound with carbon atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group, the quaternary carbon environment, the diallyl ether moieties, and the primary alcohol. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicities, and proton integrations are summarized in the table below.

| Proton Assignment | Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 1 | ~ 0.85 | Triplet (t) | 3H |

| -CH₂- (ethyl) | 2 | ~ 1.35 | Quartet (q) | 2H |

| -CH₂-O- (ether) | 4, 8 | ~ 3.40 | Singlet (s) | 4H |

| -CH₂-OH | 3 | ~ 3.50 | Singlet (s) | 2H |

| -O-CH₂- (allyl) | 5, 9 | ~ 3.95 | Doublet (d) | 4H |

| =CH₂ | 7, 11 | ~ 5.20 | Multiplet (m) | 4H |

| -CH= | 6, 10 | ~ 5.90 | Multiplet (m) | 2H |

| -OH | - | Variable | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts (δ) in ppm are presented in the table below.

| Carbon Assignment | Atom Number | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 1 | ~ 8 |

| -CH₂- (ethyl) | 2 | ~ 23 |

| Quaternary C | Cq | ~ 42 |

| -CH₂-OH | 3 | ~ 65 |

| -CH₂-O- (ether) | 4, 8 | ~ 72 |

| -O-CH₂- (allyl) | 5, 9 | ~ 73 |

| =CH₂ | 7, 11 | ~ 117 |

| -CH= | 6, 10 | ~ 135 |

FTIR Spectral Data Analysis

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The predicted vibrational frequencies and their assignments are detailed in the table below. The C-O stretching of the ether groups is expected to be a prominent feature in the spectrum.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3400 (broad) | O-H stretch | Alcohol |

| 3080 - 3020 | =C-H stretch | Alkene |

| 2960 - 2850 | C-H stretch | Alkane |

| 1645 | C=C stretch | Alkene |

| 1460 | C-H bend | Alkane |

| 1100 | C-O stretch | Ether |

| 990 and 920 | =C-H bend (out-of-plane) | Alkene |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectra of this compound.

NMR Spectroscopy

5.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

5.1.2. ¹H NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Set the appropriate acquisition parameters, including a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (typically 16-64), and a relaxation delay of 1-2 seconds.[3]

-

Acquire the Free Induction Decay (FID).

5.1.3. ¹³C NMR Data Acquisition

-

Use the same sample as prepared for ¹H NMR.

-

Tune the probe for the ¹³C frequency.

-

Set the acquisition parameters, including a spectral width of approximately 0 to 220 ppm.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a potentially longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[4][5][6]

-

Acquire the FID with proton decoupling.

5.1.4. Data Processing

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the peak multiplicities and coupling constants.

FTIR Spectroscopy

5.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.[7][8][9]

5.2.2. Data Acquisition

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.[10]

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

5.2.3. Data Processing

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed peaks with the known vibrational frequencies of the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: General workflow for the NMR and FTIR analysis of this compound.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

The Williamson Ether Synthesis of Trimethylolpropane Diallyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Williamson ether synthesis as it applies to the production of Trimethylolpropane (B17298) Diallyl Ether (TMPDE). The document details the reaction mechanism, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Core Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1] This process is a concerted, single-step reaction.[1]

For the synthesis of Trimethylolpropane Diallyl Ether (TMPDE), the polyol trimethylolpropane (TMP) is deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding alkoxide(s). Allyl chloride then serves as the alkyl halide. Given that trimethylolpropane has three hydroxyl groups, the reaction can yield a mixture of mono-, di-, and tri-allyl ethers. The desired product, the diallyl ether, is often favored by controlling the stoichiometry of the reactants.

The reaction proceeds in two main stages:

-

Deprotonation: The base abstracts a proton from a hydroxyl group of trimethylolpropane, forming a trimethylolpropane alkoxide. This is a rapid acid-base reaction.

-

Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, attacks the electrophilic carbon of allyl chloride in an SN2 fashion, leading to the formation of an ether bond and a salt byproduct (e.g., NaCl). This process can occur sequentially at the different hydroxyl groups.

Quantitative Data Summary

The yield and product distribution in the synthesis of TMPDE are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported syntheses.

| Molar Ratio (TMP:Allyl Chloride:Base) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Diallyl Ether Content (%) | Monoallyl Ether Content (%) | Triallyl Ether Content (%) | Reference |

| 1:2.1-2.2:4 | PEG-6000 | Dioxane | 80 | 3.5-4.5 | >92 | - | - | [3] |

| 1:2.1:2.1 | None | Butyl Ether | 65 | 4 | 91.30 | 7.01 | 0.81 | [4] |

| 1:2.2:4 | PEG-6000 | Dioxane | 80 | - | >92 | - | - | [3] |

| - | - | Water | 90 | 3 | >99 (purity) | - | - | [5] |

| - | None | Butyl Ether | 93-105 (dehydration), 45-70 (etherification) | 2-5 | >90 | <8 | <1 | [6] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of TMPDE via Williamson ether synthesis.

Synthesis using a Phase Transfer Catalyst (PEG-6000)

This protocol is based on the method described in patent CN102659532A.[3]

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride

-

Sodium hydroxide (solid)

-

Polyethylene glycol 6000 (PEG-6000)

-

Dioxane

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add dioxane, trimethylolpropane, and PEG-6000.

-

Heat the mixture while stirring to completely dissolve the solids.

-

Add solid sodium hydroxide to the reaction mixture.

-

Raise the temperature to 80°C.

-

Slowly add allyl chloride dropwise over a period of 3.5 to 4.5 hours while maintaining vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at 80°C for a specified duration to ensure reaction completion.

-

Cool the reaction mixture to room temperature.

-

Filter the crude product to remove solid byproducts.

-

The filtrate is then subjected to vacuum distillation to isolate the this compound.

Synthesis with Azeotropic Dehydration

This protocol is adapted from the procedure outlined in patent CN102040486B.[4]

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride

-

Sodium hydroxide

-

Butyl ether

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and a water-oil separator, combine trimethylolpropane, sodium hydroxide, and butyl ether.

-

Heat the mixture to 93-105°C to carry out azeotropic dehydration until no more water is collected.

-

Cool the reaction mixture to 45-70°C.

-

Add allyl chloride dropwise over 2 to 5 hours.

-

After the addition is complete, continue stirring for an additional 1-2 hours to ensure the etherification is complete.

-

Add water to the reaction mixture to dissolve the salt byproduct.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

The organic layer, containing the product, is then purified by vacuum distillation.

Visualizations

Reaction Mechanism Pathway

Caption: General mechanism of TMPDE synthesis.

Experimental Workflow

Caption: A typical experimental workflow for TMPDE synthesis.

Role of Phase Transfer Catalyst (PTC)

Caption: Role of a phase transfer catalyst in TMPDE synthesis.

References

- 1. byjus.com [byjus.com]

- 2. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 4. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

trimethylolpropane diallyl ether molecular weight and formula

An In-depth Technical Guide on Trimethylolpropane (B17298) Diallyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of trimethylolpropane diallyl ether (TMPDE), a versatile chemical compound with applications in various fields of chemical synthesis.

Core Properties

This compound is an organic compound that is notable for its use as a crosslinking agent and a reactive diluent in the formulation of polymers, coatings, and adhesives.[1] Its chemical structure features a central trimethylolpropane core with two allyl ether functional groups.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3][4] |

| Molecular Weight | 214.30 g/mol | [2][5] |

| Alternate Molecular Weight | 214.31 g/mol | [3] |

| Alternate Molecular Weight | 214.3 g/mol | [4][6] |

| CAS Number | 682-09-7 | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.955 g/mL at 25 °C | [4] |

| Boiling Point | 135 °C at 13 mmHg | [4][6] |

| Refractive Index | n20/D 1.458 | [4][6] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical techniques. While specific experimental protocols for the cited data are not detailed in the provided search results, the following outlines the general methodologies employed for such characterizations.

Determination of Molecular Weight and Formula:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary technique used to determine the accurate mass of a molecule. From the accurate mass, the elemental composition and thus the molecular formula can be deduced.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The integration of proton signals in ¹H NMR can help confirm the ratio of different types of protons, consistent with the proposed formula.

-

Elemental Analysis: This technique directly measures the percentage composition of elements (carbon, hydrogen, oxygen) in a sample, which is then used to derive the empirical and molecular formulas.

Logical Relationships and Structure

The structural formula of this compound dictates its chemical reactivity and physical properties. The presence of the allyl groups provides sites for polymerization and crosslinking reactions, while the hydroxyl group can participate in other chemical transformations.

References

- 1. CAS 682-09-7: this compound [cymitquimica.com]

- 2. This compound | C12H22O3 | CID 61196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 682-09-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | 682-09-7 [chemicalbook.com]

- 5. 三羟甲基丙烷二烯丙基醚 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PREC TMPDE Monomer | Trimethylol Propane Diallyl Ether | CAS#682-09-7 [prechems.com]

understanding the role of hydroxyl groups in TMPDE reactions

An In-depth Technical Guide to the Role of Hydroxyl Groups in Phosphodiesterase Reactions

A Foreword on "TMPDE": The term "TMPDE" does not correspond to a standardly recognized family or specific member of the phosphodiesterase superfamily in publicly available scientific literature. This guide, therefore, focuses on the well-documented roles of hydroxyl groups within the broader context of phosphodiesterase (PDE) reactions, with a particular emphasis on isoforms that are membrane-associated, which is the presumed context of "transmembrane phosphodiesterase."

Executive Summary

Cyclic nucleotide phosphodiesterases (PDEs) are a critical superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The function and regulation of these enzymes are intricately linked to the presence and activity of hydroxyl (-OH) groups, both within the enzyme's amino acid residues and on their substrates and inhibitors. This guide provides a detailed examination of the multifaceted roles of these hydroxyl groups, covering their contributions to catalytic activity, substrate specificity, inhibitor binding, and post-translational regulation. We will delve into the structural and mechanistic importance of key hydroxyl-containing residues—serine, threonine, and tyrosine—and present quantitative data from mutagenesis studies, detailed experimental protocols for investigating these functions, and visual workflows to elucidate key processes.

The Critical Roles of Hydroxyl-Containing Residues in the PDE Catalytic Domain

The catalytic domain of PDEs is highly conserved and orchestrates the hydrolysis of the 3'-5' phosphodiester bond of cAMP and cGMP.[3][4] Within this active site, specific amino acids with hydroxyl side chains are indispensable for structural integrity, substrate binding, and catalysis.

Threonine: An Invariant Residue Essential for Catalysis

Across the PDE superfamily, certain residues are invariant, pointing to their fundamental importance. Site-directed mutagenesis studies have revealed that a conserved threonine residue within the catalytic domain is absolutely essential for the hydrolytic activity of PDEs.[5]

Experiments on a cAMP-specific PDE demonstrated that substituting this invariant threonine (Thr349) with alanine (B10760859), proline, or even the structurally similar serine (though with some retained function) resulted in proteins that were correctly expressed but almost completely devoid of catalytic activity.[5] This suggests that the precise positioning and chemical nature of the threonine's hydroxyl group are critical for the catalytic mechanism, likely playing a role in coordinating with the metal ions (typically Zn²⁺ and Mg²⁺) required for hydrolysis or in stabilizing the transition state of the reaction.[5][6]

Serine: A Key Player in Structure and Regulation

While not always as catalytically essential as the invariant threonine, conserved serine residues also populate the active site and other regions of PDEs. Mutagenesis studies targeting these serines can reveal their roles. For example, replacing a serine with an alanine might disrupt a hydrogen bond that is important for the correct folding of the active site, leading to a decrease in enzymatic efficiency.[7]

Furthermore, serine residues are primary targets for post-translational modification, specifically phosphorylation. The addition of a phosphate (B84403) group to a serine's hydroxyl moiety can induce conformational changes that modulate the enzyme's activity, its localization within the cell (e.g., to or from the membrane), or its interaction with other proteins.

Tyrosine: A Hub for Regulation and Inhibitor Selectivity

Tyrosine residues, with their phenolic hydroxyl groups, are also key sites for regulation via phosphorylation. Tyrosine phosphorylation is a widespread mechanism for regulating transmembrane signaling.[8][9] In the context of membrane-associated PDEs, phosphorylation of a tyrosine residue in a regulatory domain could alter the enzyme's activity in response to upstream signals from receptor tyrosine kinases.[10][11]

The active site of PDEs contains a "hydrophobic clamp" that is crucial for binding the purine (B94841) ring of cAMP or cGMP.[12] While the core of this clamp is hydrophobic, surrounding residues, including tyrosine, can form hydrogen bonds or other interactions with inhibitors, contributing to the selectivity of different drugs for specific PDE families.[13]

Quantitative Analysis of Hydroxyl Group Function

Site-directed mutagenesis is a powerful tool for elucidating the function of specific amino acid residues.[14] By replacing a hydroxyl-containing amino acid with another (e.g., serine to alanine to remove the hydroxyl group), researchers can quantify the impact on enzyme kinetics.

Table 1: Impact of Mutagenesis of a Conserved Threonine on PDE Catalytic Activity

| Mutation | Amino Acid Change | Relative Enzyme Activity (%) | Conclusion |

|---|---|---|---|

| Wild Type | Threonine | 100 | Normal catalytic function. |

| T349A | Threonine -> Alanine | < 1 | Threonine hydroxyl group is essential for catalysis.[5] |

| T349S | Threonine -> Serine | ~5-10 | Serine's hydroxyl group can partially substitute, but precise positioning is critical.[5] |

| T349P | Threonine -> Proline | < 1 | Disruption of secondary structure and loss of hydroxyl group abolishes activity.[5] |

Table 2: Representative Kinetic Parameters for PDE9

| Parameter | Value | Description |

|---|---|---|

| Km (cGMP) | 70 - 390 nM | The Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates higher affinity.[15] |

| Vmax | 0.96 - 4.9 µmol/min/mg | The maximum rate of reaction when the enzyme is saturated with substrate.[15] |

Table 3: Inhibitor Potency (IC50) for Selected PDE Inhibitors

| Inhibitor | Target PDE | IC50 Value | Significance |

|---|---|---|---|

| (R)-BAY73-6691 | PDE9A | 22 nM | Enantiomer with higher affinity.[15] |

| (S)-BAY73-6691 | PDE9A | 88 nM | Enantiomer with lower affinity, highlighting stereospecific interactions.[15] |

| Roflumilast | PDE4B | 0.84 nM | High-potency inhibitor whose interactions are defined by structural features including hydroxyl-accepting groups.[16] |

| Roflumilast | PDE4D | 0.68 nM | Similar high potency for another PDE4 isoform.[16] |

Visualizing Key Pathways and Workflows

Diagram 1: Simplified PDE Signaling Pathway

Caption: Overview of a generic cyclic nucleotide signaling pathway highlighting PDE's role.

Diagram 2: Experimental Workflow for Site-Directed Mutagenesis

Caption: Workflow for investigating residue function via site-directed mutagenesis.

Experimental Protocols

Protocol: Site-Directed Mutagenesis of a PDE Gene

This protocol outlines the key steps for creating a specific point mutation in a PDE gene cloned into a plasmid vector.[17][18]

Objective: To substitute a codon for a hydroxyl-containing amino acid (e.g., Threonine) with a codon for a non-hydroxyl amino acid (e.g., Alanine).

Materials:

-

High-fidelity DNA polymerase (e.g., Phusion, KOD)

-

Template DNA (plasmid containing wild-type PDE gene, 5-50 ng)

-

Mutagenic forward and reverse primers (125 ng each)

-

dNTP mix

-

5x Polymerase Buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

Appropriate antibiotics and growth media

Procedure:

-

Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[17]

-

PCR Amplification:

-

Set up a 50 µL PCR reaction containing template DNA, primers, dNTPs, buffer, and high-fidelity polymerase.[17]

-

Perform PCR with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension. The extension time should be calculated based on the plasmid size (e.g., 60-75 seconds per kb).[17]

-

-

DpnI Digestion:

-

Following PCR, add 1 µL of DpnI enzyme directly to the reaction mixture.

-

Incubate at 37°C for at least 1 hour (or overnight) to digest the methylated, non-mutated parental DNA template.[17]

-

-

Transformation:

-

Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

-

Plate on selective agar (B569324) plates (containing the appropriate antibiotic) and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and grow overnight liquid cultures.

-

Isolate plasmid DNA using a miniprep kit.

-

Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of secondary mutations.

-

Protocol: Phosphodiesterase Activity Assay (Radiometric Method)

This protocol describes a common method for measuring PDE activity by quantifying the conversion of a radiolabeled cyclic nucleotide to its 5'-monophosphate form.[19][20]

Objective: To determine the kinetic parameters (Km and Vmax) of a purified PDE enzyme.

Materials:

-

Purified PDE enzyme

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[20]

-

[³H]-cAMP or [³H]-cGMP (hot substrate)

-

Unlabeled cAMP or cGMP (cold substrate)

-

Snake venom (from Ophiophagus hannah), 1 mg/mL

-

Dowex anion exchange resin slurry[20]

-

Scintillation fluid and vials

Procedure:

-

Reaction Setup:

-

Prepare a series of reaction tubes with varying concentrations of cold substrate to achieve the desired final substrate concentrations.

-

For each reaction, prepare a mix containing assay buffer, a fixed amount of hot substrate (e.g., 100,000 cpm), and the variable amount of cold substrate.[19]

-

Initiate the reaction by adding a known amount of purified PDE enzyme. The total reaction volume is typically 250 µL.[19]

-

-

Incubation:

-

Incubate the reactions at 30°C for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.[19]

-

-

Reaction Termination:

-

Conversion to Adenosine/Guanosine:

-

Separation:

-

Add 400 µL of Dowex resin slurry to each tube. The resin binds the negatively charged, unreacted [³H]-cAMP/cGMP, while the neutral adenosine/guanosine product remains in the supernatant.[20]

-

Vortex and centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Transfer a portion of the supernatant to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The counts are proportional to the amount of product formed.

-

-

Data Analysis:

Conclusion

The hydroxyl groups present on serine, threonine, and tyrosine residues are not merely passive structural components of phosphodiesterases. They are active participants in catalysis, crucial for maintaining the structural integrity of the active site, and serve as key regulatory switches through post-translational modifications. Understanding the precise role of each hydroxyl group provides invaluable insight into the fundamental mechanisms of PDE function and offers a rational basis for the design of more potent and selective inhibitors for therapeutic applications. The experimental and analytical methods detailed in this guide provide a framework for researchers to continue to unravel the complex and vital functions of these enzymes.

References

- 1. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for the catalytic mechanism of human phosphodiesterase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of tyrosine phosphorylation for transmembrane signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Importance of tyrosine phosphorylation for transmembrane signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Tyrosine Phosphorylation in the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tyrosine phosphorylation of transmembrane ligands for Eph receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for the catalytic mechanism of human phosphodiesterase 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 15. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Site-Directed Mutagenesis [protocols.io]

- 18. bowdish.ca [bowdish.ca]

- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 22. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 23. courses.washington.edu [courses.washington.edu]

An In-depth Technical Guide to the Commercial Production of Trimethylolpropane Diallyl Ether

For Researchers, Scientists, and Drug Development Professionals

Trimethylolpropane (B17298) diallyl ether (TMPDE) is a significant intermediate in the chemical industry, primarily utilized as an air-drying agent in the synthesis of various resins, including unsaturated polyesters, polyurethanes, and alkyd resins.[1][2][3] Its molecular structure, featuring two allyl ether groups and one hydroxyl group, imparts unique properties such as rapid drying, enhanced surface hardness, and improved gloss to coatings and other materials.[1][4] This technical guide provides a comprehensive overview of the commercial production processes of TMPDE, focusing on the core methodologies, experimental protocols, and quantitative data derived from patented industrial practices.

Core Synthesis Methodologies

The commercial production of trimethylolpropane diallyl ether is predominantly based on the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of trimethylolpropane (TMP) with allyl chloride.[1] Two primary approaches have been developed for industrial-scale production: a traditional one-step process and a more recent, improved two-step process that offers higher purity and yield.

Traditional One-Step Process

The conventional method involves the simultaneous reaction of trimethylolpropane, allyl chloride, and an alkali metal hydroxide (B78521) in an aqueous solution.[1] This process often necessitates the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. However, this approach is prone to the formation of by-products, resulting in a lower content of the desired diallyl ether and complicating the purification process.[1]

Improved Two-Step Process

To overcome the limitations of the traditional method, an improved two-step process has been developed and patented. This process separates the formation of the trimethylolpropane alkali metal salt from the subsequent etherification reaction, leading to better control over the reaction and a significant reduction in by-products.[5][6][7] This method generally results in a higher yield and purity of the final product.[8]

The key steps in the improved process are:

-

Alkoxide Formation: Trimethylolpropane is reacted with a solid alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of a solvent and an azeotropic dehydrating agent like butyl ether. This step forms the trimethylolpropane alkali metal salt.[6][7]

-

Etherification: The formed salt is then reacted with allyl chloride (chloropropene) to yield this compound.[6][7]

-

Purification: The crude product is purified, typically through vacuum distillation, to isolate the high-purity TMPDE.[8][9]

Experimental Protocols

The following sections detail the experimental protocols for the commercial production of TMPDE, based on patented methodologies.

Phase-Transfer Catalysis Method

This method utilizes a phase-transfer catalyst to enhance the reaction rate and yield.

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride (Chloropropene)

-

Sodium hydroxide (NaOH), solid

-

1,4-Dioxane (solvent)

-

PEG-6000 (Phase-transfer catalyst)

Procedure:

-

Charge a reactor equipped with a stirrer, thermometer, condenser, and dropping funnel with 1,4-dioxane, trimethylolpropane, and PEG-6000.[8]

-

Heat the mixture while stirring to completely dissolve the solids.[8]

-

Add solid NaOH to the solution.[8]

-

Raise the temperature to the reaction temperature of 75-85°C.[8]

-

Gradually add allyl chloride dropwise over a period of 3.5-4.5 hours while maintaining vigorous stirring.[8]

-

After the addition is complete, continue the reaction for an additional period.

-

Cool the reaction mixture to room temperature.[8]

-

Filter the crude product to remove solid residues.[8]

-

Purify the filtrate by vacuum distillation to obtain the final product.[8]

Azeotropic Dehydration Method

This improved process uses an azeotropic dehydrating agent to remove water, which can lead to side reactions.

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride (Chloropropene)

-

Solid alkali metal hydroxide (e.g., NaOH or KOH)

-

Butyl ether (solvent and azeotropic dehydrating agent)

Procedure:

-

Combine trimethylolpropane, the alkali metal hydroxide, and butyl ether in a reactor.[6][7]

-

Heat the mixture to carry out azeotropic dehydration to form the trimethylolpropane alkali metal salt.[6][7]

-

Cool the reaction mixture after dehydration.

-

Introduce allyl chloride to the reactor to initiate the etherification reaction.[6][7]

-

After the reaction is complete, remove any peroxide from the reaction solution.[6][7]

-

Perform vacuum distillation on the crude product to obtain purified this compound.[6][7]

Quantitative Data

The following tables summarize the quantitative data from various patented production processes.

Table 1: Reactant Molar Ratios and Catalyst Loading

| Parameter | Value | Reference |

| Molar Ratio (TMP : Allyl Chloride : NaOH) | 1 : (2.1-2.2) : 4 | [8] |

| PEG-6000 to TMP Mass Ratio | 0.03 - 0.05 : 1 | [8] |

Table 2: Reaction Conditions

| Parameter | Value | Reference |

| Reaction Temperature (Phase-Transfer Catalysis) | 75 - 85 °C | [8] |

| Allyl Chloride Addition Time | 3.5 - 4.5 hours | [8] |

| Azeotropic Dehydration Temperature | 93 - 105 °C | [6] |

| Etherification Reaction Time (Azeotropic) | 2.0 - 5.0 hours | [6] |

Table 3: Product Purity and Yield

| Parameter | Value | Reference |

| Yield (Phase-Transfer Catalysis) | 92 - 95% | [8] |

| TMPDE Content (Phase-Transfer Catalysis) | > 92% | [8] |

| Total Ether Content (Azeotropic Dehydration) | > 98% | [1][6][7] |

| Diallyl Ether Content (Azeotropic Dehydration) | > 90% | [1][5][6][7] |

| Triallyl Ether Content (Azeotropic Dehydration) | < 1% | [1][6][7] |

| Monoallyl Ether Content (Azeotropic Dehydration) | < 8% | [5] |

Visualized Workflows and Mechanisms

To better illustrate the production process, the following diagrams outline the key stages and chemical transformations.

Experimental Workflow for TMPDE Production

References

- 1. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 2. This compound (TMPDE)-Jiangxi Gaoxin Frontier Technology Co., Ltd. - mainly engaged in polyol series chemical products [en.cnkosin.cn]

- 3. 9 Trimethylolpropane Manufacturers in 2025 | Metoree [us.metoree.com]

- 4. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Trimethylolpropane Diallyl Ether (TMPDAE) as a Crosslinking Agent for Unsaturated Polyester Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trimethylolpropane Diallyl Ether (TMPDAE) as a reactive crosslinking agent to enhance the properties of unsaturated polyester (B1180765) (UP) resins. This document includes detailed information on the material's properties, proposed crosslinking mechanisms, experimental protocols for curing and characterization, and a summary of expected performance enhancements.

Introduction to this compound (TMPDAE)

This compound (TMPDAE) is a versatile crosslinking agent employed to improve the performance of unsaturated polyester resins. Its unique chemical structure, featuring two allyl ether functional groups and a primary hydroxyl group, allows it to act as an air-drying agent, reducing oxygen inhibition during curing and enhancing the final properties of the thermoset. The incorporation of TMPDAE into UP resin formulations can lead to significant improvements in surface hardness, gloss, and scratch resistance.

Chemical and Physical Properties of TMPDAE

TMPDAE is a colorless, transparent liquid. Commercial grades are typically a mixture of mono-, di-, and tri-allyl ethers of trimethylolpropane, with the diallyl ether component being the most abundant.